molecular formula C11H16N2O2 B2625850 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1341844-98-1

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2625850
CAS No.: 1341844-98-1
M. Wt: 208.261
InChI Key: DCHJHZAUVPRYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by a cyclopropylmethyl group attached to the nitrogen atom of the pyrazole ring, and an acetic acid moiety attached to the carbon atom at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the nitrogen atom of the pyrazole ring using cyclopropylmethyl halides in the presence of a base.

    Attachment of the acetic acid moiety: This can be done through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the pyrazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propionic acid
  • 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanoic acid

Uniqueness

2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-10(5-11(14)15)8(2)13(12-7)6-9-3-4-9/h9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJHZAUVPRYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.